9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole
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Overview
Description
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole is a complex organic compound that features a carbazole core linked to a benzothiazole moiety via a phenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment to Carbazole Core: The final step involves the attachment of the benzothiazole-phenyl intermediate to the carbazole core through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and carbazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl or carbazole rings.
Scientific Research Applications
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the benzothiazole moiety, resulting in different electronic and photophysical properties.
2-Phenylbenzothiazole: Lacks the carbazole core, leading to different biological activities and applications.
Uniqueness
9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole is unique due to its combined structural features of both carbazole and benzothiazole, which confer distinct electronic, photophysical, and biological properties
Properties
CAS No. |
664995-52-2 |
---|---|
Molecular Formula |
C25H16N2S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-(4-carbazol-9-ylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C25H16N2S/c1-4-10-22-19(7-1)20-8-2-5-11-23(20)27(22)18-15-13-17(14-16-18)25-26-21-9-3-6-12-24(21)28-25/h1-16H |
InChI Key |
RKSAVSAFDNEHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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